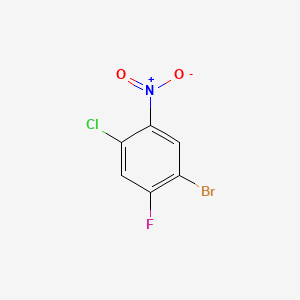

N-Benzyl-4-bromo-5-fluoro-2-nitroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

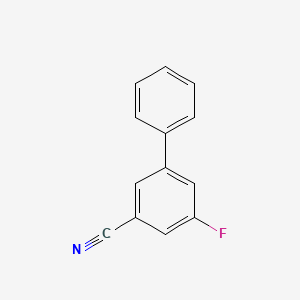

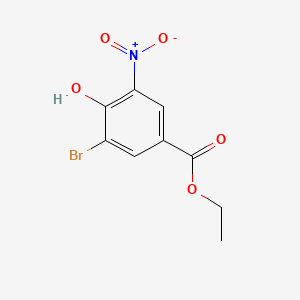

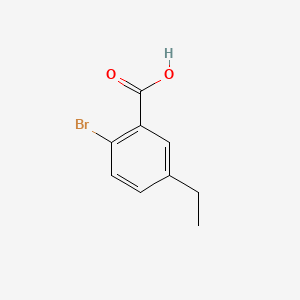

“N-Benzyl-4-bromo-5-fluoro-2-nitroaniline” is a chemical compound with the CAS Number: 1330750-40-7 . It has a molecular weight of 325.14 and its molecular formula is C13H10BrFN2O2 . The compound is typically 95% pure .

Synthesis Analysis

The synthesis of “N-Benzyl-4-bromo-5-fluoro-2-nitroaniline” involves multiple steps . The first step is nitration, followed by a conversion from the nitro group to an amine, and finally a bromination . The nitro group is meta directing, which means that the first step needs to be the nitration and not the bromination .Molecular Structure Analysis

The InChI Code for “N-Benzyl-4-bromo-5-fluoro-2-nitroaniline” is 1S/C13H10BrFN2O2/c14-10-6-13 (17 (18)19)12 (7-11 (10)15)16-8-9-4-2-1-3-5-9/h1-7,16H,8H2 . This code provides a specific description of the molecular structure of the compound.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-Benzyl-4-bromo-5-fluoro-2-nitroaniline” include nitration, conversion of the nitro group to an amine, and bromination . The nitro group is meta directing, which means that the first step needs to be the nitration and not the bromination .Physical And Chemical Properties Analysis

“N-Benzyl-4-bromo-5-fluoro-2-nitroaniline” has a molecular weight of 325.14 . Its molecular formula is C13H10BrFN2O2 . The compound is typically 95% pure .Aplicaciones Científicas De Investigación

Microwave-assisted Synthesis and Enzyme Inhibition

Researchers have developed microwave-assisted synthesis techniques for compounds similar to N-Benzyl-4-bromo-5-fluoro-2-nitroaniline, investigating their potential as enzyme inhibitors. For example, N-benzylidene-4-fluoroaniline and N-benzylidene-4-nitroaniline were synthesized and tested for inhibitory effects on carbonic anhydrase isoenzymes, showcasing strong in vitro inhibitory activity (Çelik & Babagil, 2019).

Radiopharmaceutical Development

Another research avenue involves the synthesis of novel compounds for radiopharmaceutical applications. Studies on N-([18F]fluoroalkyl)-N-nitroso-4-methyl-benzensulfonamides and their bromo-analogues have been conducted to explore their potential in labeling radiopharmaceuticals, demonstrating various trends in stability and reactivity (Schirrmacher et al., 2003).

Organic Nonlinear Optical Material

The synthesis of N-benzyl-2-methyl-4-nitroaniline (BNA) and its application as an organic nonlinear optical material illustrate the material science potential of related compounds. BNA was synthesized using a mixture of benzyl chloride and 2-methl-4-nitroaniline, and its nonlinear optical properties were thoroughly characterized (Kalaivanan & Srinivasan, 2017).

Antimicrobial Agent Synthesis

In medicinal chemistry, the synthesis of compounds carrying similar functional groups has led to the development of potent antimicrobial agents. For instance, compounds with varying substituents, including fluoro, bromo, and nitro groups, were synthesized and exhibited superior antimicrobial activity compared to reference drugs (Liaras et al., 2011).

Propiedades

IUPAC Name |

N-benzyl-4-bromo-5-fluoro-2-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFN2O2/c14-10-6-13(17(18)19)12(7-11(10)15)16-8-9-4-2-1-3-5-9/h1-7,16H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYYWWISQACSPII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=C(C=C2[N+](=O)[O-])Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716683 |

Source

|

| Record name | N-Benzyl-4-bromo-5-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-4-bromo-5-fluoro-2-nitroaniline | |

CAS RN |

1330750-40-7 |

Source

|

| Record name | N-Benzyl-4-bromo-5-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol](/img/structure/B595964.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-hydroxybenzoic acid](/img/structure/B595968.png)

![4-[(Cyclopropylcarbonyl)amino]-3-fluorobenzoic acid](/img/structure/B595972.png)

![1,1-Difluoro-5-azaspiro[2.4]heptane](/img/structure/B595984.png)